molecular formula C18H16FNO2S B2474369 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide CAS No. 2097890-11-2

3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide

Cat. No.: B2474369
CAS No.: 2097890-11-2
M. Wt: 329.39
InChI Key: FUWVZGWIWOLDMI-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a complex organic compound that features a fluorophenyl group, a thiophene-furan moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.

    Synthesis of the Thiophene-Furan Moiety: The thiophene and furan rings are synthesized separately through cyclization reactions and then coupled together using a palladium-catalyzed cross-coupling reaction.

    Final Coupling: The fluorophenyl intermediate is then coupled with the thiophene-furan moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the thiophene and furan rings can lead to the formation of sulfoxides and furans, respectively.

    Reduction: Reduction of the carbonyl group results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between different molecular targets. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in organic electronics and other advanced materials.

Mechanism of Action

The mechanism by which 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide exerts its effects depends on its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the thiophene-furan moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
  • 3-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
  • 3-(2-methylphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide

Uniqueness

Compared to its analogs, 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets, potentially increasing its efficacy in medicinal applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-16-4-2-1-3-13(16)5-8-18(21)20-11-15-6-7-17(22-15)14-9-10-23-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWVZGWIWOLDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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